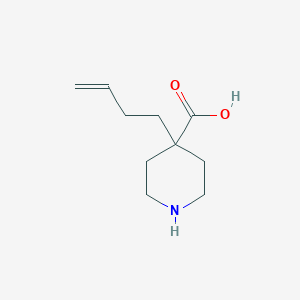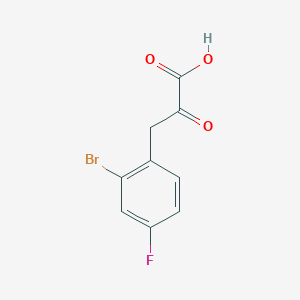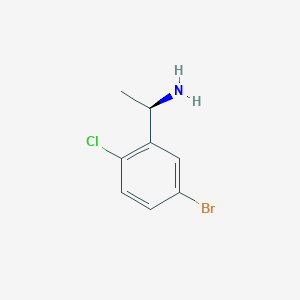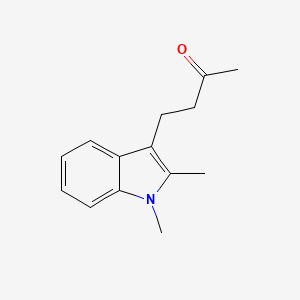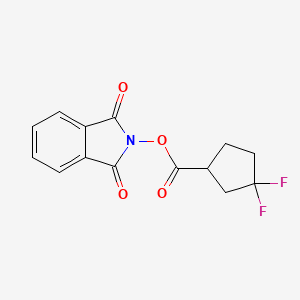
(1,3-dioxoisoindol-2-yl) 3,3-difluorocyclopentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1,3-dioxoisoindol-2-yl) 3,3-difluorocyclopentane-1-carboxylate” is a synthetic compound with a complex structure. It belongs to the class of isoindole derivatives, characterized by a fused isoindole ring system. The compound’s chemical formula is C12H8F2O4. Let’s explore its preparation methods, chemical reactions, applications, and more.
Vorbereitungsmethoden
Synthetic Routes:
-
Direct Synthesis:
- The compound can be synthesized directly by reacting 3,3-difluorocyclopentanone with phthalic anhydride in the presence of a suitable base.
- The reaction proceeds via cyclization, resulting in the formation of the isoindole ring system.
- The carboxylate group is introduced during the final step of the synthesis.
-
Alternative Route:
- Another approach involves the condensation of 3,3-difluorocyclopentanone with phthalic acid under acidic conditions.
- The resulting intermediate undergoes cyclization to yield the target compound.
Industrial Production Methods:
- While industrial-scale production details are proprietary, the compound is likely synthesized using optimized versions of the above routes.
Analyse Chemischer Reaktionen
Reactivity:
- The compound exhibits reactivity typical of isoindole derivatives.
- It can undergo various reactions, including:
Oxidation: Oxidation of the isoindole moiety.
Reduction: Reduction of the carbonyl groups.
Substitution: Nucleophilic substitution at the carboxylate group.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH).
Substitution: Nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:
- Oxidation: Isoindole derivatives with additional oxygen functionalities.
- Reduction: Reduced isoindole compounds.
- Substitution: Various substituted isoindole derivatives.
Wissenschaftliche Forschungsanwendungen
Biology and Medicine:
Wirkmechanismus
- The compound’s mechanism of action depends on its specific interactions with biological targets.
- It may modulate enzymatic activity, receptor binding, or cellular signaling pathways.
- Further studies are needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Eigenschaften
Molekularformel |
C14H11F2NO4 |
|---|---|
Molekulargewicht |
295.24 g/mol |
IUPAC-Name |
(1,3-dioxoisoindol-2-yl) 3,3-difluorocyclopentane-1-carboxylate |
InChI |
InChI=1S/C14H11F2NO4/c15-14(16)6-5-8(7-14)13(20)21-17-11(18)9-3-1-2-4-10(9)12(17)19/h1-4,8H,5-7H2 |
InChI-Schlüssel |
BHNUKDHRZXRTPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


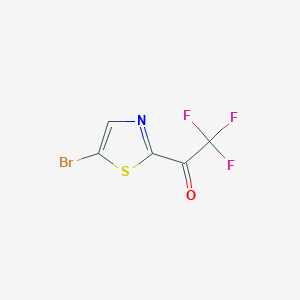
![4,5,6,7-Tetrahydro-4-(4-methylphenyl)thieno[3,2-c]pyridine](/img/structure/B13542060.png)
![Tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13542067.png)

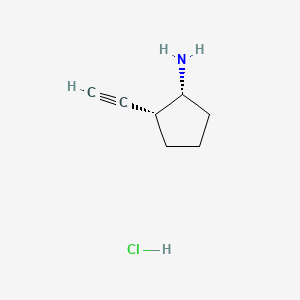
![1-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13542095.png)
![[2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid](/img/structure/B13542099.png)

